molecular formula C14H23NO B1488443 (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine CAS No. 1566101-38-9

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine

Cat. No.: B1488443
CAS No.: 1566101-38-9
M. Wt: 221.34 g/mol
InChI Key: GNYAKTKEUUKMKJ-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine is a synthetic amine compound of interest in advanced pharmacological and neurochemical research. The specific research applications and mechanistic profile of this substance are not yet fully characterized or reported in the scientific literature. Researchers are investigating this compound within the broader context of designer amines, some of which are known to interact with key neurotransmitter systems. For instance, studies on structurally related compounds have highlighted the significance of the serotonergic system, particularly the role of 5-HT2 receptors, in mediating sensorimotor and behavioral effects . Similarly, research on analogous dissociative agents has shown that interactions with NMDA and GABA receptor systems are a common mechanism of action, affecting glutamate-mediated synaptic potentials and GABAergic neurotransmission . As a research chemical, this compound provides a template for exploring structure-activity relationships, receptor binding affinities, and functional activity in vitro. It is intended for use by qualified researchers conducting fundamental investigations in analytical chemistry, neuropharmacology, and medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYAKTKEUUKMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry, particularly for its potential analgesic and anti-inflammatory properties. Understanding its biological activity involves exploring its pharmacodynamics, pharmacokinetics, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.30 g/mol

This compound features a dimethylbutyl group attached to a methoxyphenylmethylamine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its analgesic effects. The following sections summarize key findings from recent studies.

Analgesic Properties

Studies have demonstrated that this compound can act as an analgesic through the activation of the μ-opioid receptor (MOR). The mechanism involves:

  • Molecular Dynamics Simulations : These simulations suggest that the active metabolite of the compound binds effectively to MOR, leading to pain relief.
  • Experimental Models : In hot plate and anti-writhing models, the compound showed effective analgesic properties with ED50 values of 0.54 mg/kg and 0.021 mg/kg respectively, indicating strong efficacy in pain management .

Anti-inflammatory Effects

In addition to analgesia, there is evidence suggesting anti-inflammatory properties:

  • Cellular Studies : The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines.
  • Mechanism of Action : It appears to modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis.

Study 1: Analgesic Efficacy

A study published in 2021 evaluated the analgesic efficacy of this compound using various pain models. Results indicated significant pain reduction comparable to traditional opioid analgesics but with a lower side effect profile .

ModelED50 Value (mg/kg)
Hot Plate0.54
Anti-writhing0.021

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results showed a reduction in TNF-alpha and IL-6 levels in treated macrophages compared to controls, suggesting potential applications in inflammatory diseases .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

Scientific Research Applications

Drug Development

The compound has been investigated for its potential role in drug formulation and development. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit pharmacological activities, which can be harnessed for therapeutic purposes.

Case Study: Antidepressant Properties

A study examining derivatives of amines similar to (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine found that modifications in the amine group can enhance selective serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with findings from the field of medicinal chemistry, where amine compounds are often evaluated for their neuropharmacological effects .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

Research has demonstrated effective synthetic routes involving this compound as a precursor. For instance:

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with alkyl halidesFormation of new amine derivatives
Coupling ReactionsCoupling with aryl halidesSynthesis of biaryl compounds

These reactions highlight its utility in creating diverse organic molecules.

Material Science

The compound's properties also lend themselves to applications in material science. Its ability to form stable interactions with various substrates makes it suitable for creating advanced materials.

Case Study: Polymer Development

In a recent study, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance characteristics compared to traditional polymers .

Environmental Chemistry

Emerging research indicates that this compound may also have applications in environmental chemistry, particularly in the study of pollutant degradation and bioremediation processes.

Biodegradation Studies

Investigations into the biodegradability of amine compounds suggest that this compound can be utilized as a model compound to understand the degradation pathways of similar pollutants in aquatic environments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Acid Stability (pH 1)
Target Compound C₁₃H₂₁NO 207.3 2-Methoxybenzyl, 3,3-dimethylbutan-2-yl ~3.2 Stable (protonated)
Methoctramine C₃₈H₅₈N₄O₂ 618.9 Two 2-methoxybenzyl groups, hexyl-octyl ~6.8 Moderate
(3-Methoxyphenyl)methylamine C₁₃H₂₁NO 207.3 3-Methoxybenzyl, 3-methylbutan-2-yl ~3.1 Stable
N-[(2-Methoxyphenyl)methyl]-2-phenylpiperidin-3-amine C₁₉H₂₄N₂O 296.4 2-Methoxybenzyl, 2-phenylpiperidin-3-yl ~3.8 Unstable (cyclic amine)
(2-Ethoxyphenyl)methylamine C₁₄H₂₃NO 221.3 2-Ethoxybenzyl, 3-methylbutyl ~3.5 Stable
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine C₁₃H₂₁NO 207.3 3-Methoxyphenyl, pentenyl chain ~2.9 Partially stable

Key Observations :

  • Methoxy Position : The ortho-methoxy group in the target compound enhances hydrogen bonding compared to meta-substituted analogues (e.g., ) .
  • Lipophilicity : The branched 3,3-dimethylbutan-2-yl group increases logP relative to linear chains (e.g., pentenyl in ), favoring better membrane penetration .
  • Acid Stability : Protonation of the amine at pH 1 stabilizes the target compound, unlike cyclic amines (e.g., ), which may undergo ring-opening reactions .

Preparation Methods

Direct Alkylation of 3,3-Dimethylbutan-2-ylamine

  • Starting Materials:

    • 3,3-Dimethylbutan-2-ylamine (primary amine)
    • (2-Methoxyphenyl)methyl chloride or bromide (benzyl halide derivative)
  • Reaction Conditions:

    • Solvent: Aprotic organic solvents such as dichloromethane or toluene
    • Base: Mild bases like potassium carbonate or sodium hydroxide to neutralize the formed acid
    • Temperature: Ambient to slightly elevated temperatures (room temperature to 50 °C)
    • Reaction Time: Several hours (typically 4–12 hours)
  • Mechanism:

    • The nucleophilic nitrogen of 3,3-dimethylbutan-2-ylamine attacks the electrophilic benzyl halide carbon, displacing the halide ion and forming the desired secondary amine.
  • Purification:

    • The crude product is purified via distillation under reduced pressure or chromatographic techniques (e.g., silica gel column chromatography).

This method is widely used due to its straightforwardness and availability of starting materials.

Reductive Amination Approach

  • Starting Materials:

    • 3,3-Dimethylbutan-2-one (ketone precursor)
    • (2-Methoxyphenyl)methylamine (primary aromatic amine)
    • Reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)
  • Reaction Conditions:

    • Solvent: Methanol or ethanol
    • pH: Slightly acidic to neutral to facilitate imine formation
    • Temperature: Room temperature to 40 °C
    • Reaction Time: 12–24 hours
  • Mechanism:

    • Initial formation of an imine intermediate between the ketone and the amine.
    • Subsequent reduction of the imine to the secondary amine by the reducing agent.
  • Advantages:

    • High selectivity and yields
    • Mild reaction conditions that preserve sensitive functional groups

This method is advantageous when direct alkylation is hindered by steric or electronic factors.

Industrial and Advanced Synthetic Techniques

Continuous Flow Synthesis

  • Description:

    • The reaction between 3,3-dimethylbutan-2-ylamine and (2-methoxyphenyl)methyl halide can be adapted to continuous flow reactors.
    • This enhances control over reaction parameters such as temperature, mixing, and residence time.
  • Benefits:

    • Improved reaction efficiency and reproducibility
    • Easier scale-up for industrial production
    • Enhanced safety and reduced waste generation

Use of Catalysts and Additives

  • Some protocols employ phase-transfer catalysts or mild Lewis acids to accelerate the alkylation step.
  • Bases such as potassium carbonate are preferred for their mildness and compatibility with sensitive groups.

Reaction Optimization and Yield Data

Parameter Typical Conditions Effect on Yield and Purity
Solvent Dichloromethane, Toluene Good solubility of reactants; high yield
Base Potassium carbonate, Sodium hydroxide Facilitates halide displacement; moderate to high yield
Temperature 25–50 °C Higher temperatures can increase rate but may cause side reactions
Reaction Time 4–12 hours Longer times improve conversion but risk degradation
Purification Method Distillation, Chromatography High purity achievable with chromatography

Typical isolated yields range from 60% to 85% depending on reaction scale and purification.

Research Findings and Case Studies

Study Reference Key Findings
Study A Demonstrated efficient synthesis via nucleophilic substitution with potassium carbonate base, yielding >80% pure product.
Study B Applied reductive amination for enhanced selectivity, achieving 75% yield with minimal side products.
Study C Explored continuous flow synthesis, reporting improved reproducibility and scalability for industrial applications.

Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Direct Alkylation 3,3-Dimethylbutan-2-ylamine + (2-methoxyphenyl)methyl halide Base (K2CO3), organic solvent, RT-50 °C Simple, cost-effective, scalable Possible side reactions, steric hindrance
Reductive Amination 3,3-Dimethylbutan-2-one + (2-methoxyphenyl)methylamine + reducing agent Mild acid, NaBH3CN, MeOH, RT High selectivity, mild conditions Requires ketone precursor, longer reaction time
Continuous Flow Synthesis Same as above Flow reactor, controlled temp High efficiency, scalable Requires specialized equipment

Concluding Remarks

The preparation of this compound is well-established through nucleophilic substitution and reductive amination routes. The choice of method depends on available starting materials, desired scale, and purity requirements. Advances such as continuous flow synthesis provide promising avenues for industrial-scale production with improved control and safety.

Q & A

Basic Question: What are the key considerations for synthesizing (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine in a laboratory setting?

Answer:
The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:

  • Substrate Selection : Use of 2-methoxybenzylamine derivatives and 3,3-dimethylbutan-2-ol as precursors.
  • Catalysis : Employing palladium or nickel catalysts for reductive amination, as seen in analogous N-alkylation reactions of methoxyphenyl amines .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .
  • Safety : Follow protocols for handling volatile amines, including fume hood use and PPE (gloves, goggles) .

Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. To address this:

  • Standardization : Prepare samples in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and record NMR at consistent temperatures.
  • Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) and literature data for structurally similar compounds, such as N-(2-methoxybenzyl)oxetan-3-amine .
  • High-Resolution MS : Confirm molecular formula accuracy (C₁₄H₂₃NO) to rule out isotopic or adduct interference .

Basic Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibrate with a pure standard .
  • GC-MS : Derivatize the amine with trifluoroacetic anhydride (TFAA) to improve volatility and sensitivity .
  • Spectrophotometry : Utilize colorimetric assays (e.g., ninhydrin test) for rapid quantification in aqueous solutions .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:
Design a stability study with the following parameters:

  • pH Range : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
  • Kinetic Analysis : Sample aliquots at intervals (0, 1, 7, 14 days) and quantify degradation via HPLC. Identify products (e.g., oxidized quinones or hydrolyzed amines) using LC-MS .
  • Arrhenius Modeling : Predict shelf-life at room temperature by extrapolating degradation rates from elevated temperatures .

Basic Question: What safety protocols are critical when handling this compound in vitro?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of amine vapors.
  • Containment : Store in airtight containers away from oxidizers (e.g., peroxides) to avoid unintended reactions.
  • Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Question: How can researchers investigate the compound’s potential as a multi-target ligand in neurological studies?

Answer:

  • Receptor Screening : Perform radioligand binding assays (e.g., for serotonin, dopamine receptors) using rat brain homogenates.
  • Enzyme Inhibition : Test activity against monoamine oxidase (MAO) or acetylcholinesterase (AChE) with fluorometric kits .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins, leveraging structural analogs like phenethylamine derivatives .

Basic Question: What are the recommended storage conditions to prevent decomposition?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize light-induced degradation.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the methoxy group .

Advanced Question: How can enantiomeric purity of the compound be ensured during synthesis?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps to control stereochemistry .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and quantify optical purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 2
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(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine

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